Unique Antimalarial Activity of the 3,5-Dichloro Scaffold in Pyridyl Sulfonates
In a comparative study of 2-pyridyl-alpha-toluenesulfonates for antimalarial activity against Plasmodium berghei in mice, the 3,5-dichloro analog was the only compound in the series to demonstrate significant efficacy. It doubled the mean survival time of infected mice at a dose of 640 mg/kg, whereas the unsubstituted and other halogenated (e.g., 3-chloro, 5-bromo) analogs showed no activity at the same dose [1].
| Evidence Dimension | In vivo antimalarial efficacy |
|---|---|
| Target Compound Data | Doubled mean survival time at 640 mg/kg |
| Comparator Or Baseline | Unsubstituted 2-pyridyl-alpha-toluenesulfonate and other halogenated analogs |
| Quantified Difference | Target compound active; all other analogs inactive (no extension of mean survival time) at the same dose |
| Conditions | In vivo murine model infected with Plasmodium berghei; single oral dose of 640 mg/kg |
Why This Matters
This evidence demonstrates that the 3,5-dichloro substitution pattern is not a minor modification but a critical determinant of biological activity, strongly justifying its procurement over non-chlorinated or differently halogenated analogs for medicinal chemistry programs.
- [1] Hamer, M.; et al. Synthesis of 2-pyridyl-alpha-toluenesulfonates as antimalarials. J. Pharm. Sci. 1975, 64(12), 1961-1964. DOI: 10.1002/jps.2600641211. View Source
